molecular formula C20H14ClN3O4 B4142231 2-chloro-N-[4-[(2-nitrophenyl)carbamoyl]phenyl]benzamide

2-chloro-N-[4-[(2-nitrophenyl)carbamoyl]phenyl]benzamide

Cat. No.: B4142231
M. Wt: 395.8 g/mol
InChI Key: HDYPUNICOUMWSY-UHFFFAOYSA-N
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Description

2-chloro-N-[4-[(2-nitrophenyl)carbamoyl]phenyl]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a nitrophenyl group, and an amino carbonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[4-[(2-nitrophenyl)carbamoyl]phenyl]benzamide typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzamide, undergoes nitration to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Amination: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Coupling Reaction: The amino group is coupled with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Using large reactors for the nitration step to ensure uniformity and efficiency.

    Continuous Reduction: Implementing continuous flow reactors for the reduction step to enhance yield and reduce reaction time.

    Automated Coupling: Utilizing automated systems for the coupling reaction to ensure precision and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield various amine derivatives.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as tin(II) chloride or iron powder in acidic medium.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-[(2-nitrophenyl)carbamoyl]phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-chloro-4-nitrophenyl)benzamide
  • N-(4-nitrophenyl)benzamide
  • 2-chloro-N-(4-{4-[(2-chlorobenzoyl)amino]phenoxy}phenyl)benzamide

Comparison:

  • N-(2-chloro-4-nitrophenyl)benzamide: Similar structure but lacks the amino carbonyl group, leading to different reactivity and applications.
  • N-(4-nitrophenyl)benzamide: Lacks the chloro group, affecting its chemical properties and potential uses.
  • 2-chloro-N-(4-{4-[(2-chlorobenzoyl)amino]phenoxy}phenyl)benzamide: Contains additional functional groups, making it more complex and potentially more versatile in applications.

Properties

IUPAC Name

2-chloro-N-[4-[(2-nitrophenyl)carbamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O4/c21-16-6-2-1-5-15(16)20(26)22-14-11-9-13(10-12-14)19(25)23-17-7-3-4-8-18(17)24(27)28/h1-12H,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYPUNICOUMWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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